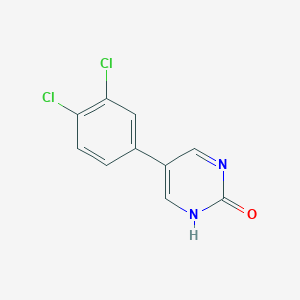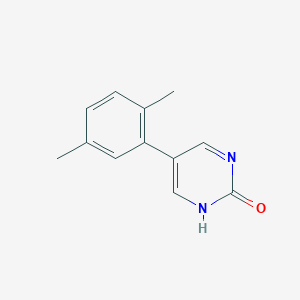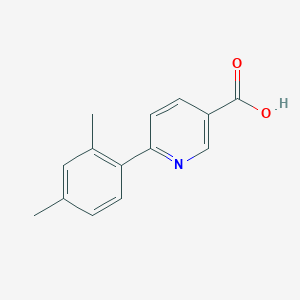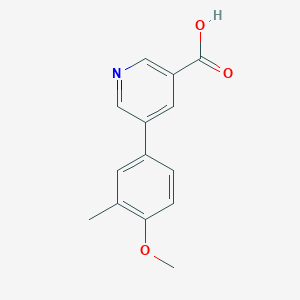
5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% (5-DCPH) is an organic compound belonging to the group of pyrimidines, which are six-membered ring compounds with two nitrogen atoms. It is an important intermediate in the synthesis of other compounds, such as pharmaceuticals, dyes, and other organic compounds. 5-DCPH is used in a variety of scientific research applications, including biochemical and physiological studies, due to its ability to bind to various macromolecules.
Mecanismo De Acción
5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% binds to a variety of macromolecules, including proteins, DNA, and RNA. It binds to the proteins through hydrogen bonding and electrostatic interactions, and to DNA and RNA through hydrogen bonding and base pairing. This binding allows 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% to interact with the target molecules, resulting in changes in their structure and function.
Biochemical and Physiological Effects
5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the growth of certain bacteria, as well as to interfere with the activity of certain enzymes. It has also been shown to have anti-inflammatory, anti-tumor, and anti-viral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% in scientific research studies has several advantages. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is relatively non-toxic and has a low environmental impact. However, it has some limitations, such as its low solubility in water and its poor binding affinity for certain macromolecules.
Direcciones Futuras
The use of 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% in scientific research studies is likely to continue to increase in the future. Possible future directions include the use of 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% in the development of new drugs, the study of the effects of environmental pollutants on cells, and the study of the structure and function of proteins. Additionally, 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% could be used to study the effects of various drugs on biochemical and physiological processes, and to study the structure and function of DNA and RNA. Finally, 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% could be used in the development of new materials, such as polymers and nanomaterials.
Métodos De Síntesis
The synthesis of 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% can be accomplished through a two-step process. The first step involves the reaction of 3,4-dichlorophenol with urea in the presence of a base, such as sodium hydroxide. This reaction produces 5-chloro-2-hydroxypyrimidine, which is then further reacted with sodium hydroxide in the presence of a catalyst to produce 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95%.
Aplicaciones Científicas De Investigación
5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the structure and function of proteins, as well as the mechanism of action of various drugs. It has also been used to study the structure of DNA and RNA, and to study the effects of various environmental pollutants on cells.
Propiedades
IUPAC Name |
5-(3,4-dichlorophenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-2-1-6(3-9(8)12)7-4-13-10(15)14-5-7/h1-5H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMKAGNAVHHJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680857 |
Source


|
| Record name | 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111108-09-8 |
Source


|
| Record name | 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














